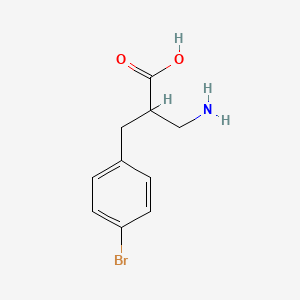

2-Aminomethyl-3-(4-bromophenyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIMDBLWVUDOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674212 | |

| Record name | 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-87-7 | |

| Record name | 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(4-bromophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomethyl-3-(4-bromophenyl)propionic acid is a GABA analogue and a derivative of Baclofen, a well-established muscle relaxant. As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior from formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details the established methodologies for their experimental determination, and explains the significance of these parameters within the context of pharmaceutical development.

Chemical Identity and Structure

A precise understanding of a compound's structure is the foundation upon which all other characterization rests. This compound is a propionic acid derivative featuring a brominated phenyl ring and an aminomethyl group.

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₂BrNO₂

-

Molecular Weight: 274.11 g/mol

-

Chemical Structure:

-

Synonyms: While this specific compound is not widely commercialized, related structures are known. For instance, the isomeric compound (S)-2-Amino-3-(4-bromophenyl)propanoic acid is also known as (S)-p-Bromophenylalanine.[1] It is crucial to distinguish between isomers as they can have vastly different biological activities and physicochemical properties.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound. It is important to note that experimentally determined values for this specific molecule are not widely published. Therefore, the table includes high-quality predicted values where experimental data is unavailable, a common practice in early-stage drug discovery.

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

| pKa | Acidic pKa: ~4.5, Basic pKa: ~9.5 (Predicted) | Governs ionization state, impacting solubility, permeability, and receptor binding. |

| logP | ~1.8 (Predicted) | Indicates lipophilicity, affecting membrane permeability, protein binding, and metabolism. |

| Aqueous Solubility | Low to moderate (Qualitative) | Crucial for formulation, dissolution, and bioavailability. |

| Melting Point | Not available | Indicator of purity and solid-state stability. |

| Polar Surface Area | ~63.3 Ų (for a related isomer)[4] | Influences membrane permeability and interactions with biological targets. |

In-Depth Analysis of Physicochemical Parameters

Acid-Base Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, like this compound, it will have at least two pKa values. The pKa dictates the extent of ionization at a given pH.[5]

-

Expert Insight: The predicted pKa values suggest that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (negatively charged), and the amino group will be predominantly protonated (positively charged). This zwitterionic nature will significantly influence the compound's solubility and its ability to cross biological membranes. For instance, high charge can increase aqueous solubility but may hinder passive diffusion across the lipid bilayers of the gut wall or the blood-brain barrier.

Octanol-Water Partition Coefficient (logP)

The logP is the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a critical measure of a molecule's lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").

-

Expert Insight: A predicted logP of ~1.8 suggests that this compound has a moderate degree of lipophilicity. This is a favorable range for many orally administered drugs, as it represents a balance between being soluble enough in the aqueous environment of the gastrointestinal tract and being lipophilic enough to permeate the cell membranes of the intestinal epithelium. The OECD recommends the shake-flask method for compounds with an expected logP between -2 and 4.[6][7]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. In drug development, aqueous solubility is a critical factor for oral bioavailability.

-

Expert Insight: The zwitterionic nature of this compound at physiological pH suggests that its solubility will be pH-dependent. Solubility is likely to be lowest near its isoelectric point and higher at more acidic or basic pH values where one of the ionizable groups is fully charged. Poor solubility can lead to incomplete absorption and high inter-individual variability in drug response.[8] Thermodynamic solubility assays are essential to determine the maximum equilibrium solubility, which is a key parameter for formulation development.[9][10]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the following sections detail standard, validated protocols for determining the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.[11][12][13]

Protocol:

-

Preparation:

-

Titration:

-

Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

If titrating with base, first adjust the pH of the solution to ~1.8-2.0 with 0.1 M HCl.[11]

-

Add the titrant (0.1 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12-12.5.[11]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.[11]

-

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method (OECD 107)

This is the classical method for determining the partition coefficient. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.[6][7]

Protocol:

-

Preparation:

-

Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

-

Partitioning:

-

In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water. The volume ratio should be adjusted based on the expected logP.

-

Add a small amount of the compound stock solution. The final concentration should not exceed 0.01 M in either phase.

-

Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours).[14]

-

-

Phase Separation and Analysis:

-

Separate the two phases, typically by centrifugation to avoid emulsions.[7]

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Express the result as logP.

-

The experiment should be performed with at least two different phase volume ratios.[15]

-

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of this compound—particularly its dual pKa values, moderate lipophilicity, and pH-dependent solubility—are defining characteristics that will guide its development as a potential therapeutic agent. The predicted properties suggest a molecule with a reasonable starting point for drug-likeness. However, rigorous experimental determination of these parameters using the standardized protocols outlined in this guide is an indispensable step in the research and development process. This data will enable informed decisions regarding formulation strategies, predict in vivo behavior, and ultimately contribute to the successful translation of this compound from a laboratory curiosity to a clinically valuable molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. evotec.com [evotec.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. enfo.hu [enfo.hu]

An In-depth Technical Guide to 2-Aminomethyl-3-(4-bromophenyl)propionic Acid: A β-Amino Acid Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Aminomethyl-3-(4-bromophenyl)propionic acid, a non-proteinogenic β-amino acid with significant potential in medicinal chemistry and drug development. While specific data for this compound is limited in publicly accessible literature, this guide establishes its chemical identity and contextualizes its scientific value within the broader, well-established field of β-amino acid research. By exploring the fundamental properties, synthesis strategies, and diverse applications of β-amino acids, we aim to equip researchers and drug development professionals with the foundational knowledge to leverage compounds like this compound in their work. This guide will delve into the structural nuances of β-amino acids, their impact on peptide conformation and stability, and their role as key building blocks for novel therapeutics.

Compound Identification and Nomenclature

The subject of this guide is the specific β-amino acid, This compound .

-

Systematic IUPAC Name: 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid

It is crucial to distinguish this compound from its isomers, particularly the α-amino acid, 2-Amino-3-(4-bromophenyl)propanoic acid, which is a derivative of phenylalanine and is more commonly documented in scientific literature. The key structural difference lies in the position of the amino group relative to the carboxylic acid function, a distinction that fundamentally alters the molecule's chemical and biological properties.

The Significance of the β-Amino Acid Scaffold

This compound belongs to the class of β-amino acids, which are characterized by having the amino group attached to the β-carbon (the third carbon from the carboxyl group). This structural motif imparts unique properties that are highly sought after in medicinal chemistry.

β-amino acids are valuable building blocks for several reasons:

-

Enhanced Proteolytic Stability: Peptides and peptidomimetics incorporating β-amino acids often exhibit increased resistance to degradation by proteases. This is a significant advantage in drug development, as it can lead to improved pharmacokinetic profiles and longer in vivo half-lives.[7]

-

Conformational Control: The additional methylene unit in the backbone of β-amino acids allows them to adopt unique and stable secondary structures, such as helices, sheets, and turns, which are not accessible to their α-amino acid counterparts.[7][8] This conformational rigidity is instrumental in designing molecules that can bind to specific biological targets with high affinity and selectivity.

-

Diverse Biological Activity: Natural products and synthetic compounds containing the β-amino acid moiety have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[8][9]

The workflow for leveraging β-amino acids in drug discovery often begins with the synthesis of a unique building block, like this compound, which can then be incorporated into larger molecules to modulate their biological activity and pharmacological properties.

Caption: A generalized workflow for the synthesis and application of β-amino acids in drug discovery.

Strategies for the Synthesis of β-Amino Acids

Key Synthetic Approaches:

| Synthetic Method | Description | Advantages | Disadvantages |

| Arndt-Eistert Homologation | A classic method for converting an α-amino acid to its β-amino acid counterpart through a Wolff rearrangement of a diazoketone intermediate. | Well-established; good for stereochemical retention. | Use of hazardous reagents like diazomethane.[10] |

| Conjugate Addition (Michael Addition) | The addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. For the target compound, this could involve the addition of an amine to a cinnamic acid derivative. | Versatile; a wide range of starting materials can be used. | May require chiral auxiliaries or catalysts for stereocontrol.[10] |

| Mannich-type Reactions | A three-component condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde. | Atom-economical; can generate complexity quickly. | Can be limited by substrate scope and chemoselectivity.[11] |

| Asymmetric Hydrogenation | The catalytic hydrogenation of β-aminoacrylates or enamines using chiral catalysts to induce stereoselectivity. | High enantioselectivities can be achieved. | Requires specialized chiral catalysts. |

| Enzymatic Resolution | The use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of a β-amino acid or its precursor, allowing for the separation of the two enantiomers. | High enantioselectivity; environmentally friendly conditions. | Can be limited by enzyme substrate specificity. |

A plausible synthetic pathway for this compound could involve a multi-step process starting from 4-bromobenzaldehyde, as illustrated in the conceptual diagram below.

Caption: A conceptual synthetic pathway for this compound.

Potential Applications in Research and Drug Development

The unique structural features of this compound—namely the β-amino acid backbone, the phenyl ring, and the bromine substituent—suggest its utility in several areas of pharmaceutical research.

-

Peptidomimetics: As a building block for peptides, it can be used to create analogues of bioactive peptides with enhanced stability and altered receptor binding profiles. The bromophenyl group can engage in halogen bonding or serve as a handle for further chemical modification.

-

Neuropharmacology: Many neurologically active compounds are amino acid derivatives. The structural similarity of this compound to neurotransmitters could make it a valuable scaffold for developing agents that target receptors or transporters in the central nervous system.[8]

-

Anticancer Agents: The β-amino acid motif is found in several potent anticancer natural products.[9] Incorporating this building block into novel synthetic molecules could lead to the discovery of new cytostatic or cytotoxic agents.

-

Foldamer Research: β-peptides (oligomers of β-amino acids) are known to form stable, predictable secondary structures. This compound could be used in the design of novel foldamers that mimic the structure and function of natural proteins, potentially for applications in enzyme inhibition or as antimicrobial agents.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its identity as a β-amino acid places it in a class of compounds renowned for their ability to impart favorable pharmacological properties, such as enhanced stability and conformational control. While specific experimental data for this molecule remains scarce, the well-established principles of β-amino acid synthesis and application provide a solid framework for its future investigation.

For researchers and drug development professionals, this compound offers a unique opportunity to explore novel chemical space. The development of a robust and scalable synthesis for this compound would be the first critical step, paving the way for its incorporation into screening libraries and its evaluation in various therapeutic contexts. The insights gained from such studies will undoubtedly contribute to the growing importance of β-amino acids in the design of next-generation therapeutics.

References

- 1. molbase.com [molbase.com]

- 2. 2-AMINOMETHYL-3-(4-BROMO-PHENYL)-PROPIONIC ACID CAS#: 910443-87-7 [chemicalbook.com]

- 3. 910443-87-7(this compound) | Kuujia.com [it.kuujia.com]

- 4. 2-(aminomethyl)-3-(4-bromophenyl)propanoic acid910443-87-7,Purity96%_Ryan Scientific, Inc. [molbase.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. A new method for the synthesis of β-amino acids [chemie.univie.ac.at]

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-Aryl-Substituted GABA Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its analogs represent a cornerstone of therapy for a range of neurological and psychiatric disorders. The introduction of a 3-aryl substituent to the GABA backbone has yielded a class of compounds with unique pharmacological profiles that extend beyond simple GABA mimetic activity. This technical guide provides an in-depth exploration of the potential mechanisms of action of these derivatives, focusing on key examples such as baclofen and phenibut. We will dissect the molecular targets, downstream signaling cascades, and structure-activity relationships that define their therapeutic effects. This guide is designed to serve as a comprehensive resource, detailing the causality behind experimental approaches used to elucidate these mechanisms and providing validated protocols for their investigation.

Introduction: The Significance of the 3-Aryl Moiety

While GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier, chemical modification has led to the development of clinically significant drugs. The addition of a lipophilic group, such as a phenyl ring at the β-position (3-position) of the GABA structure, as seen in phenibut (β-phenyl-GABA), significantly enhances blood-brain barrier penetration. This structural modification is a critical first step, allowing these molecules to engage with CNS targets. However, the aryl ring is not merely a passive lipophilic carrier; its presence and substitution patterns fundamentally dictate the compound's pharmacological specificity and mechanism of action. This guide will primarily focus on two major molecular targets that have been identified for this class of compounds: GABA-B receptors and the α2-δ subunit of voltage-gated calcium channels (VGCCs).

Primary Molecular Target I: GABA-B Receptor Agonism

A principal mechanism of action for several 3-aryl-substituted GABA derivatives, most notably baclofen (β-(4-chlorophenyl)-GABA) and phenibut, is direct agonism at the GABA-B receptor.[1][2][3]

The GABA-B Receptor: Structure and Function

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits, GABA-B1 and GABA-B2.[4][5] The GABA-B1 subunit is responsible for binding the endogenous ligand GABA and its analogs, while the GABA-B2 subunit is required for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins, primarily of the Gαi/o family.[4] Upon activation, a conformational change in the receptor complex triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.[1][6]

Downstream Signaling Pathway

Activation of the GABA-B receptor leads to widespread inhibitory effects on neuronal excitability through a multi-pronged signaling pathway:[1][6][7]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1]

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ subunit binds to and activates GIRK channels on the postsynaptic membrane.[1][7] This activation results in an efflux of K+ ions, causing hyperpolarization of the neuron and moving its membrane potential further from the threshold required to fire an action potential.[7]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly interacts with presynaptic VGCCs (N-type and P/Q-type), inhibiting their function.[1] This reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for the fusion of neurotransmitter-containing vesicles with the membrane. The result is a significant decrease in the release of excitatory neurotransmitters like glutamate.[8]

Primary Molecular Target II: α2-δ Subunit of Voltage-Gated Calcium Channels

While GABA-B receptor agonism is a key mechanism for compounds like baclofen, another distinct mechanism has been identified for some 3-aryl-substituted derivatives, most notably phenibut.[9] This action is shared with the well-known gabapentinoid drugs, gabapentin and pregabalin, which are 3-alkyl-substituted GABA analogs.[8][10]

The α2-δ Subunit Target

These drugs bind with high affinity to the α2-δ auxiliary subunit of VGCCs.[9][11] The α2-δ protein, which exists in several subtypes (e.g., α2-δ-1, α2-δ-2), is not the pore-forming unit of the calcium channel but plays a critical role in its trafficking, membrane localization, and function.[11][12] In pathological states such as neuropathic pain, the expression of the α2-δ-1 subunit is upregulated in dorsal root ganglia and spinal cord neurons, contributing to neuronal hyperexcitability.[13]

Proposed Mechanism of Action

The binding of 3-aryl-GABA derivatives (and gabapentinoids) to the α2-δ subunit does not directly block the calcium channel pore.[8] Instead, the predominant hypothesis is that this binding event leads to a reduction in the release of excitatory neurotransmitters.[10][14] The precise molecular steps are thought to involve:

-

Modulation of Channel Trafficking: Binding of the ligand to the α2-δ subunit may disrupt the forward trafficking of the entire VGCC complex from the neuronal cell body to presynaptic terminals.[11] Over time, this leads to a lower density of functional calcium channels at the synapse.

-

Reduction of Calcium Influx: With fewer functional VGCCs at the presynaptic membrane, the influx of calcium upon the arrival of an action potential is diminished.[8]

-

Decreased Neurotransmitter Release: As calcium influx is the direct trigger for synaptic vesicle fusion, the reduced calcium current leads to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[8][11] This effect is particularly pronounced in hyperexcited neurons, selectively dampening pathological neurotransmission while leaving normal synaptic function relatively unaffected.[8]

Quantitative Pharmacology and Structure-Activity Relationship

The affinity of a compound for its molecular target is a critical determinant of its potency and potential for off-target effects. The dual-target nature of a compound like phenibut highlights the importance of quantifying these interactions.

| Compound | Target | Assay Type | Affinity (Ki, μM) | Reference |

| (R)-Phenibut | α2-δ subunit (rat brain) | Radioligand Binding ([³H]GBP) | 23 | [9] |

| (S)-Phenibut | α2-δ subunit (rat brain) | Radioligand Binding ([³H]GBP) | 39 | [9] |

| Baclofen | α2-δ subunit (rat brain) | Radioligand Binding ([³H]GBP) | 156 | [9] |

| Gabapentin | α2-δ subunit (rat brain) | Radioligand Binding ([³H]GBP) | 0.05 | [9] |

| (R)-Phenibut | GABA-B Receptor | Radioligand Binding | 92 | [15] |

| Racemic Phenibut | GABA-B Receptor | Radioligand Binding | 177 | [15] |

| Racemic Baclofen | GABA-B Receptor | Radioligand Binding | 6 | [15] |

Key Structure-Activity Relationship (SAR) Insights:

-

Stereoselectivity: For both baclofen and phenibut, the (R)-enantiomer is significantly more potent at the GABA-B receptor.[15] This indicates a specific stereochemical requirement for binding to the orthosteric site on the GABA-B1 subunit.

-

Aryl Substitution: The p-chloro substitution on the phenyl ring of baclofen dramatically increases its affinity for the GABA-B receptor compared to phenibut.[15]

-

Dual-Target Affinity: Notably, R-phenibut's affinity for the α2-δ subunit (Ki = 23 μM) is approximately four times higher than its affinity for the GABA-B receptor (Ki = 92 μM), suggesting that its gabapentin-like effects may be more prominent at lower therapeutic concentrations.[9][15]

Other Potential Mechanisms: Exploring the Periphery

While GABA-B and α2-δ are the primary targets, a comprehensive evaluation requires considering other components of the GABAergic system.

-

GABA-A Receptors: Most 3-aryl-substituted derivatives, including baclofen and phenibut, show negligible affinity for GABA-A receptors and do not modulate the associated chloride ion channel.[2][3] This is a critical point of differentiation from benzodiazepines and barbiturates.

-

GABA Transporters (GATs): These membrane proteins (GAT1-4) are responsible for the reuptake of GABA from the synaptic cleft. Inhibition of GATs increases the synaptic concentration of GABA. However, studies have shown that compounds like baclofen do not significantly interact with GABA uptake sites.[2]

-

GABA Transaminase (GABA-T): This mitochondrial enzyme is responsible for the catabolism of GABA. Inhibition of GABA-T, for example by vigabatrin, leads to a global increase in brain GABA levels. There is little evidence to suggest that simple 3-aryl-substituted GABA derivatives are significant inhibitors of this enzyme.[2][16]

Methodologies for Mechanistic Elucidation

Determining the precise mechanism of action requires a suite of validated in vitro and ex vivo assays. The choice of experiment is dictated by the specific question being asked, from initial target identification to functional consequence.

Radioligand Binding Assays: Quantifying Target Affinity

Causality: This is the foundational experiment to determine if a compound physically interacts with a putative target receptor and to quantify the affinity of that interaction (Kd or Ki). It utilizes a radiolabeled ligand with known high affinity for the target. The test compound's ability to displace the radioligand is measured, providing a direct assessment of binding.

Protocol: GABA-B Receptor Competition Binding Assay

-

Membrane Preparation:

-

Homogenize whole rat brain tissue in 100 volumes of ice-cold Tris-HCl buffer containing 2.5 mM CaCl₂.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and repeat the wash/centrifugation steps three more times. Rationale: This extensive washing is crucial to remove endogenous GABA, which would otherwise compete with the radioligand and test compounds for binding.[17]

-

Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, the radioligand (e.g., -Baclofen at a single concentration near its Kd), and varying concentrations of the unlabeled 3-aryl-GABA derivative (test compound).

-

Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a known GABA-B agonist like unlabeled GABA or baclofen).

-

Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[18]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. Rationale: Rapid filtration and cold washes are essential to prevent dissociation of the ligand-receptor complex.[18]

-

-

Quantification and Analysis:

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[18]

-

Electrophysiology: Measuring Functional Impact

Causality: While binding assays confirm interaction, they do not reveal the functional consequence (i.e., agonist, antagonist, or inverse agonist). Whole-cell patch-clamp electrophysiology directly measures the effect of a compound on ion channel activity in a single neuron, providing definitive evidence of its functional effect. For a GABA-B agonist, this would manifest as the activation of a G-protein-coupled inwardly rectifying K+ (GIRK) current.

Protocol: Whole-Cell Patch-Clamp Recording of Baclofen-Evoked K+ Currents

-

Slice Preparation: Prepare acute brain slices (e.g., from the thalamus or hippocampus) from a rodent and maintain them in artificial cerebrospinal fluid (aCSF).

-

Cell Identification: Using a microscope with differential interference contrast (DIC) optics, identify a target neuron.

-

Patching:

-

Approach the neuron with a glass micropipette filled with an internal solution containing GTP to maintain G-protein function.

-

Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential (voltage-clamp) and measurement of transmembrane currents.

-

-

Data Acquisition:

-

Hold the neuron's membrane potential at a level where K+ currents are readily measurable (e.g., -60 mV).

-

Establish a stable baseline recording of membrane current.

-

Perfuse the slice with a solution containing the 3-aryl-GABA derivative (e.g., baclofen). Rationale: An agonist will activate GABA-B receptors, leading to Gβγ-mediated opening of GIRK channels.[19]

-

Record the resulting outward current, which is indicative of K+ efflux.[19]

-

-

Validation:

Conclusion

The 3-aryl-substituted GABA derivatives are a pharmacologically diverse class of molecules whose mechanisms of action are more complex than simple GABA agonism. The presence of the aryl ring facilitates CNS entry and confers a unique pharmacological signature, primarily driving interactions with two distinct molecular targets: the GABA-B receptor and the α2-δ subunit of voltage-gated calcium channels. Compounds like baclofen act as potent and selective GABA-B agonists, producing neuronal inhibition via G-protein-mediated effects on K+ and Ca2+ channels. In contrast, compounds like phenibut exhibit a dual mechanism, acting as a lower-affinity GABA-B agonist while also binding with higher affinity to the α2-δ subunit, a mechanism it shares with gabapentinoids. This latter action reduces the release of excitatory neurotransmitters by modulating calcium channel trafficking and function. A thorough understanding of these distinct and sometimes overlapping mechanisms, validated through rigorous experimental protocols as outlined in this guide, is essential for the rational design of next-generation therapeutics and for optimizing the clinical application of existing drugs in this important class.

References

-

Characterization of GABA Receptors. (n.d.). Current Protocols in Neuroscience. Retrieved from [Link][17]

-

Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Neuropharmacology, 111, 24-34. Retrieved from [Link][1]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link][18]

-

Shaye, H., et al. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Science Signaling, 14(684). Retrieved from [Link][6]

-

Schematic mechanism of GABA B inhibition and activation. (n.d.). ResearchGate. Retrieved from [Link][4]

-

Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025). ACS Omega. Retrieved from [Link][20]

-

How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2025). YouTube. Retrieved from [Link][7]

-

GABA Aminotransferase (GABAT) Assay Kit. (n.d.). Eno-T.com. Retrieved from [Link][21]

-

Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. (1987). Journal of Medicinal Chemistry. Retrieved from [Link][2]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link][3][14]

-

High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Scientific Reports. Retrieved from [Link][22]

-

Zvejniece, L., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chemical Neuroscience, 6(11), 1751-1759. Retrieved from [Link][15]

-

Lee, H. S. (2011). Clinical Application of α2-δ Ligand. Hanyang Medical Reviews, 31(2), 55-63. Retrieved from [Link][8]

-

Dooley, D. J., Taylor, C. P., Donevan, S., & Feltner, D. (2007). Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission. Trends in Pharmacological Sciences, 28(2), 75-82. Retrieved from [Link][14]

-

High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Scientific Reports. Retrieved from [Link][16]

-

Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. Retrieved from [Link][9]

-

Houghton, A. K., et al. (2016). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in Pharmacology, 7, 362. Retrieved from [Link][11]

-

Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. Retrieved from [Link][10]

-

Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Semantic Scholar. Retrieved from [Link][23]

-

GABA enzymatic assay kit. (2019). Taylor & Francis Online. Retrieved from [Link][25]

-

GABA Aminotransferase (GABA-T) activity assay kit. (n.d.). Creative BioMart. Retrieved from [Link][26]

-

Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(2), 149-177. Retrieved from [Link][27]

-

GAT1 Transporter Assay. (n.d.). BioIVT. Retrieved from [Link][28]

-

Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). Current Protocols in Neuroscience. Retrieved from [Link][29]

-

Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of .gamma.-aminobutyric acid acting as selective GABA-A antagonists. (1987). Journal of Medicinal Chemistry. Retrieved from [Link][30]

-

R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. (2015). ResearchGate. Retrieved from [Link][31]

-

Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. (n.d.). Sophion Bioscience. Retrieved from [Link][32]

-

Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. Journal of Biomedical Science, 19(1), 1-16. Retrieved from [Link][33]

-

Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. Retrieved from [Link][13]

-

Wu, Y., et al. (2007). Nonvesicular inhibitory neurotransmission via reversal of the GABA transporter GAT-1. Neuron, 56(5), 851-865. Retrieved from [Link][34]

-

Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology. Retrieved from [Link][35]

-

Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. (1981). British Journal of Pharmacology. Retrieved from [Link][36]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2024). Molecules. Retrieved from [Link][37]

-

Targeted Disruption of the Voltage-Dependent Ca2+ Channel α2/Δ-1 Subunit. (n.d.). Semantic Scholar. Retrieved from [Link][38]

-

GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. (1998). Journal of Neurophysiology. Retrieved from [Link][19]

-

GABA Receptor Physiology and Pharmacology. (n.d.). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link][39]

-

Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. (2009). European Journal of Pharmacology. Retrieved from [Link][40]

-

Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. (2014). European Journal of Medicinal Chemistry. Retrieved from [Link][41]

-

Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia. (2013). PLoS One. Retrieved from [Link][42]

-

Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. (2007). Current Opinion in Pharmacology. Retrieved from [Link][43]

-

Dolphin, A. C. (2018). Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. F1000Research, 7. Retrieved from [Link][12]

-

Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. (2018). F1000Research. Retrieved from [Link][44]

-

Inhibitors of the γ-aminobutyric acid transporter... (n.d.). Neurochemistry international. Retrieved from [Link][45]

-

The GABA B Receptor—Structure, Ligand Binding and Drug Development. (2022). Molecules. Retrieved from [Link][5]

-

Structural basis for selective inhibition of human GABA transporter GAT3. (2025). bioRxiv. Retrieved from [Link][46]

Sources

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 12. Voltage-gated calcium channel α2δ... | F1000Research [f1000research.com]

- 13. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. bmrservice.com [bmrservice.com]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. | Semantic Scholar [semanticscholar.org]

- 24. PDSP - GABA [kidbdev.med.unc.edu]

- 25. tandfonline.com [tandfonline.com]

- 26. GABA Aminotransferase (GABA-T) activity assay kit - Creative BioMart [creativebiomart.net]

- 27. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. bioivt.com [bioivt.com]

- 29. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. sophion.com [sophion.com]

- 33. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Nonvesicular inhibitory neurotransmission via reversal of the GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. journals.physiology.org [journals.physiology.org]

- 39. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 45. ovid.com [ovid.com]

- 46. biorxiv.org [biorxiv.org]

A-Z Guide to Solubility and Stability of 2-Aminomethyl-3-(4-bromophenyl)propionic Acid for Pharmaceutical Applications

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Aminomethyl-3-(4-bromophenyl)propionic acid, a compound also widely known as Baclofen. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and procedural insights to inform formulation strategies and ensure therapeutic efficacy and safety.

Section 1: Compound Overview

This compound is a gamma-aminobutyric acid (GABA) derivative that functions as a selective agonist for GABA-B receptors.[1][2] It is primarily utilized as a skeletal muscle relaxant to treat spasticity.[1][2] The molecule's structure, featuring a propionic acid backbone with an aminomethyl group and a 4-bromophenyl substituent, dictates its physicochemical properties, including its solubility and stability profiles. Understanding these characteristics is paramount for the development of robust and effective pharmaceutical formulations.

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies.[3][4] this compound exhibits variable solubility in common laboratory solvents.

Summary of Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature and the presence of co-solvents or excipients.[5][6]

| Solvent | Solubility | Conditions |

| Water | Slightly soluble[2][7]; 2.5 mg/mL[8]; 3.2 mg/mL at 5°C, 3.6 mg/mL at 25°C, 3.9 mg/mL at 40°C in isotonic saline[9][10] | Ultrasonic and warming to 60°C may be required.[8] |

| Methanol | Very slightly soluble[2][7] | |

| Ethanol | Very slightly soluble[7]; ~10 mg/mL (as hydrochloride salt)[11] | |

| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL (or slightly soluble)[1]; 2 mg/mL[8]; ~30 mg/mL (as hydrochloride salt)[11] | Hygroscopic DMSO can impact solubility.[8] |

| Acetic Acid (100%) | Freely soluble[7] | |

| Diethyl Ether | Practically insoluble[7] | |

| 0.1 M Hydrochloric Acid | Soluble[7] | |

| 0.1 M Sodium Hydroxide | 50 mg/mL[12][13] | Ultrasonic and pH adjustment to 11 may be needed.[12][13] |

Insights into Solubility Behavior:

The zwitterionic nature of the amino acid structure contributes to its limited solubility in many organic solvents and its pH-dependent aqueous solubility. The presence of the bromine atom on the phenyl ring also influences its lipophilicity. The hydrochloride salt form of the compound generally exhibits enhanced solubility in certain organic solvents like ethanol and DMSO.[11]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[14]

Rationale: This method ensures that the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility. It is crucial for pre-formulation studies to establish a baseline for further development.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE).[5]

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Diagram: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Section 3: Stability Profile

Assessing the stability of an API is a mandatory step in drug development to ensure its quality, safety, and efficacy throughout its shelf life.[15][16][17] Stability studies for this compound should evaluate its susceptibility to various environmental factors.

Factors Influencing Stability:

-

pH and Hydrolysis: Studies have shown that this compound is susceptible to degradation under acidic conditions, with extensive degradation observed in acidic hydrolysis.[18][19] It exhibits mild degradation in basic conditions.[18]

-

Oxidation: The compound is susceptible to oxidative degradation.[20] One study found that about 7.5% of the compound degraded under oxidative stress.[19]

-

Temperature: Thermal degradation has been observed, though it is generally considered mild.[18][19] In one study, about 8.3% degradation occurred under dry thermal stress.[19] However, other research indicates high stability under thermal degradation at 50°C.[21] Formulations have been shown to be stable for extended periods at refrigerated (4-5°C), room (25-30°C), and physiological (37°C) temperatures.[9][10][22][23][24]

-

Light (Photostability): The compound appears to be stable against light, with studies showing no degradation when exposed to sunlight or UV light.[19][20]

Summary of Stability Data:

| Condition | Observation |

| Acidic Hydrolysis | Extensive degradation.[18][19][20] |

| Basic Hydrolysis | Mild degradation[18]; Stable.[20] |

| Oxidation | Susceptible to degradation.[19][20] |

| Thermal Stress | Mild degradation[18][19]; Highly stable at 50°C.[21] |

| Photolytic Stress | Stable under sunlight and UV light.[19][20] |

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[15][25] These studies are conducted under more severe conditions than those used for accelerated stability testing.[15]

Rationale: By intentionally degrading the API, we can understand its degradation pathways, which is crucial for developing formulations that protect the drug and for creating analytical methods that can distinguish the intact drug from its degradation products.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Acidic and Basic Hydrolysis:

-

Treat the drug solution with a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH).

-

Expose the solutions to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat the drug solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Store at room temperature for a specified time.

-

-

Thermal Degradation:

-

Expose a solid sample of the API to dry heat in a temperature-controlled oven (e.g., 60-80°C).

-

Also, heat a solution of the API.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A suitable control sample should be protected from light.

-

-

Analysis: Analyze all stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.

Diagram: Stability Testing Workflow

Caption: Workflow for forced degradation studies.

Section 4: Integrated Perspective on Formulation Development

The interplay between solubility and stability is a cornerstone of successful pharmaceutical formulation. The data presented herein for this compound provides a foundation for rational formulation design.

Key Considerations:

-

Oral Formulations: Due to its slight aqueous solubility, strategies to enhance dissolution may be necessary for solid oral dosage forms. This could include salt formation, particle size reduction, or the use of solubilizing excipients. Given its susceptibility to acid degradation, enteric coating may be considered to protect the API from the low pH of the stomach.

-

Parenteral Formulations: For injectable formulations, the pH of the solution will be a critical parameter to control to ensure both solubility and stability. The use of buffering agents will be essential. The solubility in aqueous media at physiological pH should be carefully evaluated.

-

Analytical Method Development: The identified degradation pathways are crucial for the development and validation of stability-indicating analytical methods. These methods must be able to accurately quantify the API in the presence of its potential degradation products.

Logical Relationship Diagram

Caption: Interdependence of key pharmaceutical properties.

Section 5: Conclusion

This technical guide has provided a detailed examination of the solubility and stability of this compound. By understanding these fundamental physicochemical properties and employing the outlined experimental methodologies, researchers and drug development professionals can make informed decisions to develop safe, effective, and stable pharmaceutical products. The provided protocols serve as a robust starting point for in-house characterization and validation, adhering to the principles of scientific integrity and regulatory expectations.

References

-

World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

-

Egyptian Drug Authority. (2022). Guidelines on Stability Testing of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

International Council for Harmonisation. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

- Japanese Pharmacopoeia. Official Monographs for Part I / Baclofen Tablets.

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]

- Lund University Publications. (n.d.).

- S. Adel, et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Google Patents. (n.d.). EP3674287A1 - Cocrystals of (r)-baclofen.

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

BioCrick. (n.d.). Baclofen | CAS:1134-47-0. [Link]

- International Journal of Health and Pharmaceutical Research. (2022).

- Johnson, C. E., & Hart, S. M. (1993). Stability of an extemporaneously compounded baclofen oral liquid. American Journal of Hospital Pharmacy, 50(11), 2353–2355.

- Adhao, V. S., et al. (2017). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Baclofen. American Journal of PharmTech Research, 7(2).

- Maran, S., et al. (2024). Stability Assessment of an Extemporaneous Baclofen Oral Suspension Using Commercial Tablets and X-Temp® Oral Suspension. Indian Journal of Pharmaceutical Sciences, 86(4).

- Trinh, J., et al. (2021). Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems.

-

Molbase. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid. [Link]

-

ResearchGate. (n.d.). Chromatograms of Baclofen after (a) acidic hydrolysis; (b) basic.... [Link]

-

Maran, S., et al. (2024). Stability Assessment of an Extemporaneous Baclofen Oral Suspension Using Commercial Tablets and X-Temp® Oral Suspension. Monash University. [Link]

- Trinh, J., et al. (2021). Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems.

- IOSR Journal. (2018). Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject.

-

Adooq Bioscience. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propanoic acid. [Link]

-

ResearchGate. (n.d.). Baclofen residual content (%) after forced degradation study by HPLC method. [Link]

- Omar, M. A. (2016). Validated Stability-indicating HPTLC Determination of Baclofen in Bulk Drug, Pharmaceutical Formulations and Real Human Urine and Plasma. Journal of Advances in Chemistry, 8(1).

-

PubChem. (n.d.). Propionic Acid. [Link]

Sources

- 1. Baclofen | CAS:1134-47-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 17. database.ich.org [database.ich.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Validated Stability-indicating HPTLC Determination of Baclofen in Bulk Drug, Pharmaceutical Formulations and Real Human Urine and Plasma. | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 21. researchgate.net [researchgate.net]

- 22. Stability of an extemporaneously compounded baclofen oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsonline.com [ijpsonline.com]

- 24. research.monash.edu [research.monash.edu]

- 25. gmpsop.com [gmpsop.com]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Aminomethyl-3-(4-bromophenyl)propionic acid

Abstract

Structural elucidation is a cornerstone of modern chemical research and drug development. The unambiguous characterization of novel molecular entities relies on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) standing as the principal methods for determining molecular structure and connectivity. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometric fragmentation data for the compound 2-Aminomethyl-3-(4-bromophenyl)propionic acid. By grounding these predictions in fundamental chemical principles and established fragmentation patterns of analogous structures, this document serves as a valuable reference for researchers engaged in the synthesis, identification, and analysis of novel small molecules, particularly beta-amino acid derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the predicted spectroscopic data, the following atom numbering convention will be used throughout this guide. This systematic numbering is essential for the precise assignment of signals in both ¹H and ¹³C NMR spectra.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Table 3: Predicted Major Mass Fragments (ESI, Positive Mode)

| Predicted m/z | Relative Intensity | Proposed Fragment | Rationale |

| 260 / 262 | High | [M+H]⁺ | Protonated molecular ion, showing ⁷⁹Br/⁸¹Br isotopic pattern. |

| 242 / 244 | Moderate | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |

| 214 / 216 | Moderate to High | [M+H - HCOOH]⁺ | Loss of formic acid, a common fragmentation for amino acids. |

| 169 / 171 | High (Base Peak) | [C₇H₆Br]⁺ | Stable bromobenzyl cation formed from benzylic cleavage. |

| 185 / 187 | Moderate | [C₈H₈Br]⁺ | Fragment resulting from loss of formic acid and the aminomethyl radical. |

Experimental Protocols

The following sections describe standardized, self-validating protocols for the acquisition of NMR and MS data.

NMR Spectroscopy Protocol

This protocol is designed to yield high-resolution data suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable NH and OH protons, whereas D₂O will exchange them for deuterium, causing their signals to disappear.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. [1] * Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. [2] * Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum using a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the molecular structure.

-

Mass Spectrometry Protocol

This protocol outlines the analysis using ESI-MS, ideal for polar, non-volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

Add a small amount of a volatile acid (e.g., 0.1% formic acid) to the solution to promote protonation and enhance signal in positive ion mode.

-

-

Instrument Setup & Data Acquisition:

-

Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and intense signal for the molecular ion.

-

Acquire a full scan mass spectrum (MS1) over an appropriate m/z range (e.g., 100-500) to identify the protonated molecular ion [M+H]⁺ and its characteristic bromine isotopic pattern.

-

Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion cluster (both m/z 260 and 262) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the MS1 spectrum to confirm the molecular weight and the presence of bromine.

-

Interpret the MS/MS spectrum by calculating the mass differences between the precursor ion and the fragment ions to identify neutral losses and propose fragment structures. [3] * Compare the observed fragmentation pattern with the predicted pathways to confirm the molecular structure.

-

Conclusion

The predictive analysis presented in this guide offers a comprehensive spectroscopic profile for this compound. The detailed predictions for ¹H NMR, ¹³C NMR, and mass spectrometry, grounded in established chemical principles, provide a robust framework for the empirical characterization of this compound. Researchers can leverage this guide to design experiments, accelerate the interpretation of acquired data, and confidently verify the structure of their synthesized material.

References

-

Gucinski, A. C., & Reid, G. E. (2012). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(12), 2116–2126. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved December 31, 2025, from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved December 31, 2025, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved December 31, 2025, from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved December 31, 2025, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved December 31, 2025, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved December 31, 2025, from [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of propanoic acid. Retrieved December 31, 2025, from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. Retrieved December 31, 2025, from [Link]

-

MDPI. (2020). Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1H NMR Spectroscopy. Retrieved December 31, 2025, from [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. mdpi.com [mdpi.com]

- 3. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Aminomethyl-3-(4-bromophenyl)propionic acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

2-Aminomethyl-3-(4-bromophenyl)propionic acid is a fascinating gamma-aminobutyric acid (GABA) analog that holds significant potential in the realm of neuroscience and beyond. As a β-substituted GABA derivative, its structural similarity to endogenous neurotransmitters and approved drugs warrants a thorough investigation into its structure-activity relationship (SAR). This guide provides a comprehensive exploration of the SAR of this compound, drawing on established principles from related molecules to hypothesize its biological targets and functional outcomes. We will delve into the synthetic rationale, propose detailed experimental protocols for its characterization, and discuss the anticipated impact of structural modifications on its activity. This document serves as a technical roadmap for researchers aiming to unlock the therapeutic potential of this and related compounds.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern drug discovery. The inhibitory neurotransmitter GABA plays a crucial role in regulating neuronal excitability, and modulating its signaling is a validated strategy for treating a range of neurological and psychiatric disorders. This compound emerges as a compound of interest due to its structural analogy to known GABAergic modulators like baclofen and phenibut.[1]

The core structure, a γ-amino acid backbone with a β-phenyl ring, is a privileged scaffold for interacting with GABA receptors and transporters. The presence of a bromine atom at the para-position of the phenyl ring is particularly noteworthy. This electron-withdrawing group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the bromine atom serves as a versatile chemical handle for further synthetic modifications, allowing for a systematic exploration of the SAR.

This guide will dissect the structural components of this compound and propose a framework for understanding how each part contributes to its overall biological activity. We will explore its potential as a GABA-B receptor agonist and a GABA transporter inhibitor, and as a speculative avenue, its potential role in mitigating amyloid-beta aggregation.

Synthetic Strategy: A Plausible Route to this compound and its Analogs

A robust synthetic pathway is paramount for any SAR study, enabling the generation of a library of analogs for biological testing. A plausible and efficient route to synthesize the target compound and its derivatives is outlined below. This proposed synthesis is adapted from established methods for preparing β-aryl-γ-amino acids.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol:

-

Knoevenagel Condensation: 4-bromobenzaldehyde is reacted with malonic acid in the presence of a base catalyst, such as piperidine in pyridine, to yield 4-bromocinnamic acid.

-

Curtius Rearrangement: The carboxylic acid of 4-bromocinnamic acid is converted to an acyl azide via treatment with oxalyl chloride and then sodium azide. Subsequent heating induces a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to afford the corresponding β-amino acid.

-

Reduction: The carboxylic acid group of the β-amino acid is selectively reduced to a primary alcohol, which can then be converted to the aminomethyl group. Alternatively, a more direct reduction of a protected form of the amino acid can be employed.

This synthetic scheme allows for the facile introduction of diversity. By starting with different substituted benzaldehydes, a range of analogs with varying electronic and steric properties on the phenyl ring can be synthesized.

Exploring the Structure-Activity Relationship: Key Structural Features and Their Hypothesized Roles

The biological activity of this compound is likely dictated by the interplay of its three key structural motifs: the γ-amino acid backbone, the β-phenyl ring, and the para-bromo substituent.

The γ-Amino Acid Backbone: The GABA-Mimetic Core

The γ-aminobutyric acid structure is the cornerstone of the molecule's interaction with the GABA system. The distance between the amino group and the carboxylic acid is critical for binding to GABA receptors and transporters. For GABA-B receptor activation, a folded conformation is often preferred, bringing the amino and carboxyl groups into a specific spatial arrangement.[2]

The β-Phenyl Ring: A Key Determinant of Potency and Selectivity

The introduction of a phenyl ring at the β-position is a common strategy in the design of GABA-B receptor agonists.[1] This lipophilic group is thought to interact with a hydrophobic pocket in the receptor, enhancing binding affinity. The position of the phenyl ring is crucial; α-phenyl substitution often leads to a loss of activity, while β-substitution is well-tolerated.

The 4-Bromo Substituent: Fine-Tuning Activity and Properties

The bromine atom at the para-position of the phenyl ring is expected to have a profound impact on the molecule's properties:

-

Electronic Effects: As an electron-withdrawing group, bromine can influence the acidity of the carboxylic acid and the basicity of the amino group, which can affect receptor interactions.

-

Steric Effects: The size of the bromine atom will influence how the phenyl ring fits into the binding pocket of its target protein.

-

Pharmacokinetic Properties: The lipophilicity imparted by the bromine atom can affect the molecule's ability to cross the blood-brain barrier.